1-(3-fluorobenzyl)-N-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-(4-propan-2-ylphenyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-14(2)16-6-8-18(9-7-16)23-21(27)19-10-11-20(26)25(24-19)13-15-4-3-5-17(22)12-15/h3-12,14H,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKBXVJMKKVNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazine Core
The following table highlights key structural differences and similarities among analogs:
Key Observations:
- Steric Effects : The 4-isopropylphenyl group (target) provides greater steric hindrance compared to smaller substituents like methoxy () or cyclopropylcarbamoyl (), which may influence pharmacokinetics.
- Hydrogen Bonding : The 3,5-dimethoxyphenyl group in offers hydrogen-bonding sites absent in the target’s isopropylphenyl, possibly affecting solubility or target affinity.
Key Observations:
- Chromatography : High-yield syntheses (e.g., 95% for Compound 19 ) often employ flash chromatography, suggesting scalability for the target compound if similar methods apply.
- Amine Coupling : Use of HATU/DIPEA () or trans-cyclobutylamine () highlights the versatility of carboxamide formation, applicable to the target’s 4-isopropylphenyl group.
Physicochemical and Pharmacological Inferences
- Metabolic Stability: Fluorine atoms (target and ) may slow oxidative metabolism, extending half-life compared to non-halogenated analogs like .
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
Q. Methodological Approach :
- In vitro assays (e.g., kinase inhibition IC₅₀) paired with molecular docking (AutoDock, Schrödinger) to map binding pockets.
- Solubility-Lipophilicity Balance : Use of HPLC logP measurements and PAMPA assays .
2.2. What experimental strategies resolve contradictions in reported biological activities?
Case Example : Conflicting reports on anti-inflammatory vs. anticancer activity.
- Hypothesis : Context-dependent target modulation (e.g., COX-2 inhibition vs. apoptosis induction).
- Resolution Strategies :
- Dose-Response Profiling : Test across multiple concentrations (nM–µM) in diverse cell lines (e.g., HeLa, RAW 264.7) .
- Target Deconvolution : Use CRISPR-Cas9 knockout libraries or proteome profiling (e.g., TMT-MS) .
- Pathway Analysis : Western blotting for downstream markers (e.g., p38 MAPK, caspase-3) .
Data Interpretation : Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics) to rule off-target effects .
2.3. How can researchers optimize in vivo pharmacokinetics for this compound?
Key Challenges : Low aqueous solubility and rapid hepatic clearance.
Methodological Solutions :
- Formulation : Use of nanoparticle encapsulation (PLGA or liposomes) to enhance bioavailability .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide to improve absorption .
- Metabolic Stability : Liver microsome assays (human/rodent) identify major CYP450 isoforms involved in degradation .
Q. Preclinical Metrics :
- AUC (Area Under Curve) : Target >500 ng·h/mL after oral administration in murine models .
- Plasma Protein Binding : Measure via equilibrium dialysis to adjust dosing regimens .
2.4. What computational tools predict off-target interactions for this compound?
Q. Pipeline for Toxicity/Specificity Assessment :
Pharmacophore Modeling : Tools like Phase or MOE screen for similarity to known toxicophores (e.g., hERG inhibitors) .
Machine Learning : Platforms like DeepChem predict ADMET profiles using datasets like ChEMBL .
Molecular Dynamics (MD) : Simulate binding to off-target proteins (e.g., 1 µs simulations in GROMACS) .
Validation : Pair computational predictions with high-throughput screening (e.g., Eurofins Panlabs panel) .
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